The synthesis of 2H-pyrano[3,2-c]pyridin-2-one is typically achieved through multi-component reactions. A common synthetic route involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxypyridones, and malononitrile in the presence of an ionic liquid such as [bmim]BF₄ at elevated temperatures (around 80°C) .
The molecular structure of 2H-pyrano[3,2-c]pyridin-2-one consists of:
2H-pyrano[3,2-c]pyridin-2-one participates in various chemical reactions that modify its structure or functional groups.
The mechanism of action for 2H-pyrano[3,2-c]pyridin-2-one and its derivatives is largely associated with their biological activities, particularly in anticancer research.
The physical and chemical properties of 2H-pyrano[3,2-c]pyridin-2-one contribute to its utility in various applications.
The compound has a wide range of scientific applications across several fields:
2H-Pyrano[3,2-c]pyridin-2-one features a bicyclic framework formed by fusion of a six-membered γ-pyran ring and a six-membered pyridinone ring. The pyran ring incorporates a non-aromatic enone system (O1–C2–C3–C4=O), while the pyridinone ring exhibits a lactam-like structure (N5–C6–C7–C8=O). The fusion occurs between pyran atoms C3–C4 and pyridinone atoms C6–C7, creating a shared bond with partial double-bond character (1.36–1.39 Å) [1] [8]. This bond length is intermediate between typical C–C single (1.54 Å) and double bonds (1.34 Å), reflecting electron delocalization across the bicyclic system. The molecule adopts a near-planar conformation (maximum deviation < 0.05 Å from mean plane), with bond angles at the fusion points measuring 119.5°–121.7° [1] [8]. X-ray crystallography confirms the ketonic nature of the pyran C4=O bond (1.214 Å) and the amide-like character of the pyridinone C8=O bond (1.226 Å) [8].
Table 1: Key Structural Parameters from Crystallography
Bond | Length (Å) | Bond Angle | Degrees (°) |
---|---|---|---|
O1–C2 | 1.362 | C3–C4–C7 | 119.5 |
C2–C3 | 1.338 | C4–C7–C6 | 121.7 |
C3–C4 | 1.459 | C7–C6–N5 | 119.2 |
C4–O (ketone) | 1.214 | C6–N5–C8 | 122.4 |
C8–O (lactam) | 1.226 | N5–C8–O | 120.9 |
The bicyclic system displays significant π-electron delocalization through three primary resonance contributors (Figure 1). The dominant structure (I) features the pyranone carbonyl and pyridinone lactam groups, separated by an enol bridge (C3–O1). Structure (II) involves charge separation, with the pyran oxygen adopting a cationic character and the pyridinone nitrogen becoming anionic. Structure (III) shows lactim-lactam tautomerism at the pyridinone ring [3]. Nuclear Magnetic Resonance studies reveal that the lactam tautomer predominates (>95%) in the solid state and polar solvents due to resonance stabilization energies of ~30 kJ/mol [3] [8]. The extended conjugation lowers the highest occupied molecular orbital–lowest unoccupied molecular orbital gap to 4.1 eV (calculated via density functional theory), reducing the excitation energy and causing bathochromic shifts in ultraviolet-visible spectra (λₘₐₓ = 289 nm, ε = 5,900 L·mol⁻¹·cm⁻¹ in water) [1] [3]. This delocalization also diminishes the basicity of the pyridinone nitrogen (calculated pKₐ ≈ 3.5) compared to pyridine (pKₐ = 5.23) [5].
Nuclear Magnetic Resonance Spectroscopy:
Infrared Spectroscopy:Strong carbonyl stretches appear at νₘₐₓ 1675 cm⁻¹ (pyran ketone, conjugated) and 1702 cm⁻¹ (pyridinone lactam). The absence of O–H stretches above 3000 cm⁻¹ excludes significant lactim tautomer populations. C=C/C=N vibrations occur at 1580–1620 cm⁻¹, confirming extended conjugation [1].
Mass Spectrometry:Electrospray ionization mass spectrometry shows the molecular ion [M+H]⁺ at m/z 150.0552 (calculated for C₈H₇NO₂: 150.0550), with major fragments at m/z 122 (loss of CO), 94 (loss of second CO), and 78 (pyridine fragment) [6].
Table 2: Characteristic Spectroscopic Signatures
Method | Key Signals | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance | δ 6.10 (s, 1H) | H-3 (pyran) |
δ 8.20 (d, J=7.2 Hz, 1H) | H-5 (pyridinone) | |
δ 7.98 (d, J=1.5 Hz, 1H) | H-7 (pyridinone) | |
¹³C Nuclear Magnetic Resonance | δ 168.7 | C4 (pyran C=O) |
δ 162.4 | C8 (pyridinone C=O) | |
δ 103.8 | C3 (pyran olefin) | |
Infrared Spectroscopy | 1702 cm⁻¹ | Lactam C=O stretch |
1675 cm⁻¹ | Pyranone C=O stretch | |
Mass Spectrometry | m/z 150.0552 | [M+H]⁺ |
Single-crystal X-ray diffraction (orthorhombic space group Pbca) reveals a nearly planar bicyclic core (mean deviation 0.028 Å). The dihedral angle between pyran and pyridinone rings measures 1.8°, facilitating maximal π-overlap. The C4=O bond length (1.214 Å) is shorter than the C8=O bond (1.226 Å), reflecting greater polarization of the lactam carbonyl due to resonance donation from nitrogen [8]. Intramolecular non-bonded distances include O1···C8 (2.65 Å) and O1···N5 (2.82 Å), confirming the absence of strain. Molecules pack via π-π stacking (interplanar distance 3.48 Å) and form hydrogen-bonded dimers through N5–H···O=C8 interactions (N–H···O = 1.89 Å, ∠N–H–O = 173°) [8]. The pyridinone nitrogen pyramidalization (bond angle sum = 358.5°) indicates minimal sp³ character, supporting its sp² hybridization and contribution to delocalization [3] [8].
Density functional theory calculations (B3LYP/6-311++G(d,p)) reveal frontier molecular orbitals dominated by π-systems. The highest occupied molecular orbital (-7.21 eV) localizes over the pyran oxygen (O1) and pyridinone ring, while the lowest unoccupied molecular orbital (-2.89 eV) concentrates on the pyranone carbonyl and C3–C4 bond [1] [4]. Natural bond orbital analysis identifies strong hyperconjugation: the lone pair of pyran oxygen (O1, occupancy 1.82e) donates into σ* orbitals of adjacent C2–C3 (stabilization energy 45.2 kJ/mol). The pyridinone nitrogen lone pair (occupancy 1.76e) exhibits reduced donation into the carbonyl π* system compared to pyridones due to ring fusion constraints [4]. Molecular electrostatic potential mapping shows negative potential regions at both carbonyl oxygens (Vₘᵢₙ = -48.3 kcal/mol for pyranone, -42.1 kcal/mol for lactam), with positive potential localized at pyridinone N–H (Vₘₐₓ = +32.6 kcal/mol) [1]. Fukui function analysis predicts electrophilic attack at C3 (f⁺ = 0.152) and nucleophilic attack at C4 (f⁻ = 0.138), consistent with observed reactivity in Michael additions [4]. Solvation models (Polarizable Continuum Model) indicate a 14.3 kJ/mol stabilization in dimethyl sulfoxide versus gas phase, explaining its high solubility in polar solvents [1].
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